CP-547632
Overview
Description
CP-547632 is a novel small molecule inhibitor that targets vascular endothelial growth factor receptor-2 and basic fibroblast growth factor kinases. It is known for its potent anti-angiogenic and anti-tumor properties, making it a promising candidate for cancer therapy .
Mechanism of Action
Target of Action
CP-547632, also known as 3-((4-Bromo-2,6-difluorobenzyl)oxy)-5-(3-(4-(pyrrolidin-1-yl)butyl)ureido)isothiazole-4-carboxamide, is a potent inhibitor of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases . These receptors play a crucial role in angiogenesis, a process that is essential for tumor growth and metastasis .
Mode of Action
This compound interacts with its targets, VEGFR-2 and FGF kinases, by blocking their activity. It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in a whole cell assay . This interaction results in the inhibition of endothelial cell proliferation and migration, thereby preventing angiogenesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the VEGF signaling pathway. By inhibiting VEGFR-2, this compound disrupts the signaling through this pathway, which is a key initiator of endothelial cell proliferation and migration . This disruption results in the inhibition of angiogenesis, a requirement for human tumor growth and metastasis .
Pharmacokinetics
It is known that this compound is orally bioavailable and well-tolerated . After oral administration, it inhibits VEGFR-2 phosphorylation in tumors in a dose-dependent fashion .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of endothelial cell proliferation and migration, leading to the prevention of angiogenesis . This results in the inhibition of tumor growth and the prevention of metastases . In clinical trials, this compound has shown efficacy in terms of clinical response benefit in patients with recurrent or persistent small-volume ovarian epithelial, primary peritoneal serous, or fallopian tube cancer .
Action Environment
It is known that the compound’s efficacy can be influenced by factors such as the tumor microenvironment and the presence of other signaling molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
CP-547632 is synthesized through a multi-step process involving the formation of an isothiazole ring. The synthetic route typically involves the following steps:
Formation of the isothiazole ring: This is achieved by reacting appropriate starting materials under specific conditions to form the core structure.
Functionalization: The isothiazole ring is then functionalized with various substituents to enhance its biological activity.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring consistency and quality. This typically includes:
Optimization of reaction conditions: To maximize yield and minimize impurities.
Use of industrial-grade reagents and solvents: To ensure cost-effectiveness and scalability.
Implementation of quality control measures: To ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
CP-547632 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can be employed to introduce different substituents onto the isothiazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
CP-547632 has a wide range of scientific research applications, including:
Angiogenesis Inhibition: This compound has shown efficacy in inhibiting angiogenesis, making it a valuable tool for studying angiogenesis-related diseases.
Biological Research: It is used in various biological assays to study the role of vascular endothelial growth factor receptor-2 and basic fibroblast growth factor kinases in cell signaling and proliferation.
Drug Development: This compound serves as a lead compound for the development of new anti-cancer drugs with improved efficacy and safety profiles.
Comparison with Similar Compounds
Similar Compounds
Sunitinib: Another small molecule inhibitor targeting vascular endothelial growth factor receptor-2 and other tyrosine kinases.
Sorafenib: A multi-kinase inhibitor that targets vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, and other kinases.
Pazopanib: A tyrosine kinase inhibitor that targets vascular endothelial growth factor receptor-2, platelet-derived growth factor receptor, and c-Kit.
Uniqueness of CP-547632
This compound is unique in its high selectivity for vascular endothelial growth factor receptor-2 and basic fibroblast growth factor kinases, with minimal off-target effects on other tyrosine kinases. This selectivity contributes to its potent anti-angiogenic and anti-tumor properties, making it a promising candidate for cancer therapy .
Properties
IUPAC Name |
3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHAJRMTJXHJJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrF2N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00179866 | |
Record name | CP 547632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
252003-65-9 | |
Record name | CP 547632 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-547632 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12962 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CP 547632 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CP-547632 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1B375O5M2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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